molecular formula C8H8Cl2N2 B2356369 3,6-Dichloro-4-cyclobutylpyridazine CAS No. 107228-57-9

3,6-Dichloro-4-cyclobutylpyridazine

Cat. No. B2356369
CAS RN: 107228-57-9
M. Wt: 203.07
InChI Key: BHWXGEUPWBHWGS-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-cyclobutylpyridazine is a heterocyclic compound . It belongs to the class of pyridazines and is used for research purposes . Its molecular formula is C8H8Cl2N2 and it has a molecular weight of 203.07 .

Scientific Research Applications

Cyclometalation and Metal Complex Formation

3,6-Dichloro-4-cyclobutylpyridazine has been studied in the context of cyclometalation, a process where a cyclic molecule forms a metal complex. Research reveals contrasting behaviors when cyclometalating with palladium and platinum. In palladium acetate, sequential cyclometalations occur, leading to both mono- and dicyclopalladated species. However, with potassium tetrachloroplatinate, only double cycloplatination is observed, indicating different activation mechanisms between these metals (Slater et al., 2001).

Spectroscopic Analysis and Molecular Structure

The vibrational spectral analysis of 3,6-dichloro-4-cyclobutylpyridazine and related molecules has been conducted using FT-IR and FT-Raman spectroscopic techniques. Density functional theory (DFT) was used to understand the molecular structure and vibrational spectra. This research is crucial in understanding the molecular behavior and properties of such compounds (Prabavathi et al., 2015).

Anti-inflammatory Properties

Triazine thiazolidinone derivatives of 3,6-dichloro-4-cyclobutylpyridazine have shown significant anti-inflammatory activity. These compounds, prepared through cyclocondensation reactions, exhibit varying degrees of inhibition for inflammatory markers like TNF-α and IL-6. Molecular docking and pharmacophore modeling studies have been conducted to understand the underlying mechanisms (Shinde et al., 2019).

Crystal Engineering and Intermolecular Interactions

Research into crystal engineering using 3,6-dichloro-4-cyclobutylpyridazine and its analogs has led to the synthesis of novel compounds with diverse oxidation states and hydrogen bonding modes. This field explores the formation of complex structures with specific properties and potential applications in various areas of chemistry (Kabir et al., 2003).

ANRORC Mechanism in Ring Transformation

The ANRORC mechanism, involving ring opening and closure, has been studied in reactions involving 3,6-dichloro-4-cyclobutylpyridazine. This research contributes to the understanding of chemical reactions and transformations in heterocyclic chemistry, essential for synthesizing new compounds with potential applications (Rykowski et al., 2000).

Photophysics and Electrochemistry

Studies on cyclometalated platinum(II) acetylide complexes involving pyridazine derivatives, including 3,6-dichloro-4-cyclobutylpyridazine, have provided insights into their structural, electrochemical, and photophysical properties. Such research is critical in materials science and photophysics, especially for designing new luminescent materials and studying electron transfer processes (Schneider et al., 2009).

properties

IUPAC Name

3,6-dichloro-4-cyclobutylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-7-4-6(5-2-1-3-5)8(10)12-11-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWXGEUPWBHWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-cyclobutylpyridazine

Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (53.6 ml, 1.0 mol) was added carefully to a stirred suspension of 3,6-dichloropyridazine (50.0 g, 0.34 mol) in water (1.25 l). This mixture was then heated to 70° C. (internal temperature) before the addition of cyclobutane carboxylic acid (35.3 ml, 0.37 mol). A solution of silver nitrate (11.4 g, 0.07 mol) in water (20 ml) was then added over approximately one minute. This caused the reaction mixture to become milky in appearance. A solution of ammonium persulphate (230 g, 1.0 mol) in water (0.63 l) was then added over 20–30 minutes. The internal temperature rose to approximately 85° C. During the addition the product formed as a sticky precipitate. Upon complete addition the reaction was stirred for an additional 5 minutes, then allowed to cool to room temperature. The mixture was then poured onto ice and basified with concentrated aqueous ammonia, with the addition of more ice as required to keep the temperature below 10° C. The aqueous phase was extracted with dichloromethane (×3). The combined extracts were dried (MgSO4), filtered and evaporated to give the title compound (55.7 g, 82%) as an oil. 1H nmr (CDCl3) indicated contamination with approximately 5% of the 4,5-dicyclobutyl compound. However, this material was used without further purification. Data for the title compound: 1H NMR (360 MHz, d6-DMSO) δ1.79–1.90 (1H, m), 2.00–2.09 (1H, m), 2.18–2.30 (2H, m), 2.33–2.40 (2H, m), 3.63–3.72 (1H, m), 7.95 (1H, s); MS (ES+) m/e 203 [MH]+, 205 [MH]+, 207 [MH]+.
Quantity
53.6 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Name
Quantity
0.63 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
11.4 g
Type
catalyst
Reaction Step Five
Yield
82%

Synthesis routes and methods II

Procedure details

3,6-Dichloropyridazine (10 g) was suspended in water (200 ml), H2SO4 (19.7 g) and cyclobutane carboxylic acid (32.7 g) were added and the reaction degassed under N2 at 70° C. Silver nitrate (2.28 g) was added followed by dropwise addition of ammonium persulfate (45.9 g) in water (120 ml). After an additional 1 hour heating at 70° C., the reaction was poured onto ice, basified to pH 8-9 with aqueous ammonium hydroxide and extracted into ethyl acetate (3×500 ml), dried (MgSO4) and evaporated to dryness. Purified with hexane-ethyl acetate mixtures to obtain pure product (13.4 g). 1H NMR (360 MHz , CDCl3) δ 1.57 (2H, m), 1.82 (4H, m), 2.20 (1H, m), 3.30 (1H, m), 7.38 (1H, s); MS (ES+) m/e 217 [MH]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3,6-Dichloropyridazine (10 g) was suspended in water (200 ml) and H2SO4 (19.7 g), cyclobutane carboxylic acid (32.7 g) was added and the reaction degassed under N2 at 70° C. Silver nitrate (2.28 g) was added followed by dropwise addition of ammonium persulfate (45.9 g) in water (120 ml). After an additional 1 h heating at 70° C., the reaction was poured onto ice, basified to pH 8-9 with aqueous ammonium hydroxide and extracted into ethyl acetate (3×500 ml), dried (MgSO4) and evaporated to dryness. Purified with hexane-ethyl acetate mixtures to obtain pure product (13.4 g). 1NMR (360 MHz, CDCl3) δ1.57 (2H, m), 1.82 (4H, m), 2.20 (1H, m), 3.30 (1H, m), 7.38 (1H, s); MS (ES+) m/e 217 [MH]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Three
Name
Quantity
19.7 g
Type
solvent
Reaction Step Three

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